molecular formula C13H15Cl2NO6 B6231441 ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid CAS No. 502842-04-8

ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid

Cat. No.: B6231441
CAS No.: 502842-04-8
M. Wt: 352.16 g/mol
InChI Key: PUUYNZVHGPWBTO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is a substituted propanoate ester featuring a 2,3-dichlorophenyl group and an amino moiety at the β-position. Its molecular formula is C₁₁H₁₂Cl₂NO₂, with a molecular weight of 273.76 g/mol (CAS: 147524-76-3) . This compound is structurally characterized by its ethyl ester group, amino functionality, and dichlorinated aromatic ring, which influence its physicochemical properties and reactivity.

Oxalic acid (HOOC-COOH) is a simple dicarboxylic acid with widespread industrial and biological applications.

Properties

CAS No.

502842-04-8

Molecular Formula

C13H15Cl2NO6

Molecular Weight

352.16 g/mol

IUPAC Name

ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate;oxalic acid

InChI

InChI=1S/C11H13Cl2NO2.C2H2O4/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13;3-1(4)2(5)6/h3-5,9H,2,6,14H2,1H3;(H,3,4)(H,5,6)

InChI Key

PUUYNZVHGPWBTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N.C(=O)(C(=O)O)O

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of 3-Amino-3-(2,3-Dichlorophenyl)Propanoic Acid

The base-catalyzed esterification of 3-amino-3-(2,3-dichlorophenyl)propanoic acid with ethanol is a foundational method. The reaction employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving yields of 70–85% under reflux conditions. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80–90°CHigher temps accelerate reaction but risk decomposition
Molar Ratio (Acid:EtOH)1:5Excess ethanol drives equilibrium toward ester formation
Reaction Time6–8 hoursProlonged durations reduce side products

The oxalate salt is subsequently formed by treating the freebase ester with oxalic acid in a polar solvent like methanol or ethanol.

Reductive Amination of β-Keto Ester Intermediates

A two-step process involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate, followed by reductive amination. The Stork enamine reaction is utilized to form the β-keto ester intermediate, which is then reduced using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). Key advantages include:

  • Stereochemical Control : Asymmetric reductions yield enantiomerically pure products, critical for pharmaceutical applications.

  • Scalability : Batch sizes up to 10 kg have been reported with >90% purity post-crystallization.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow chemistry to enhance reaction efficiency and safety. A representative protocol involves:

  • Mixing 2,3-dichlorophenylmagnesium bromide with ethyl cyanoacetate in a microreactor at 50°C.

  • Quenching the Grignard intermediate with ammonium chloride.

  • Direct crystallization with oxalic acid in a segmented flow setup.

This method reduces reaction time from 12 hours (batch) to 2 hours (flow) while maintaining 88% yield.

Solvent Selection and Recycling

Solvent systems significantly impact cost and environmental footprint:

SolventDielectric ConstantRecovery RateSuitability
Ethanol24.392%Ideal for esterification and salt formation
Tetrahydrofuran7.585%Preferred for Grignard reactions
Acetonitrile37.578%Used in catalytic hydrogenation

Ethanol-based systems dominate industrial production due to favorable safety profiles and compatibility with oxalic acid.

Purification and Analytical Characterization

Crystallization Techniques

The oxalate salt is purified via anti-solvent crystallization. A typical workflow includes:

  • Dissolving the crude ester in hot ethanol (60°C).

  • Gradual addition of oxalic acid (1:1 molar ratio).

  • Cooling to −20°C to precipitate the salt.

Recrystallization from ethanol/water (4:1 v/v) yields pharmaceutical-grade material with ≤0.1% impurities.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.15 (t, 3H, CH2CH3), 3.02 (dd, 1H, CH2NH2), 4.10 (q, 2H, OCH2), 7.35–7.60 (m, 3H, Ar-H).

  • HPLC Purity : >99.5% on C18 column (ACN:0.1% TFA in H2O = 70:30).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Cost (USD/kg)Environmental Impact
Batch Esterification7898.51200Moderate (solvent waste)
Flow Synthesis8899.2950Low (solvent recycling)
Reductive Amination8298.81400High (metal catalysts)

Flow chemistry emerges as the optimal approach, balancing efficiency, cost, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-nitro-3-(2,3-dichlorophenyl)propanoate.

    Reduction: Formation of ethyl 3-amino-3-(2,3-dichlorophenyl)propanol.

    Substitution: Formation of ethyl 3-amino-3-(2,3-dihydroxyphenyl)propanoate or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, affecting their activity. The ester group can undergo hydrolysis to release the active compound, which can then interact with cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate C₁₁H₁₂Cl₂NO₂ 273.76 147524-76-3 2,3-dichlorophenyl group, ethyl ester, β-amino group
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoate methyl ester C₁₀H₁₁Cl₂NO₂ 248.11 1213564-79-4 Methyl ester, 3,4-dichloro substitution, stereospecific (S)-configuration
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate C₁₃H₁₉NO₃ 245.29 502842-26-4 4-ethoxy substitution, lacks halogens
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate C₁₁H₁₀Cl₂O₃ 261.10 60868-41-9 Ketone instead of amine, 2,4-dichloro substitution (similarity score: 0.90)

Key Observations :

  • Substituent Position : The 2,3-dichloro substitution in the target compound contrasts with 3,4-dichloro (CAS 1213564-79-4) and 2,4-dichloro (CAS 60868-41-9) analogues. These positional differences significantly alter electronic and steric properties, impacting reactivity and binding affinity in pharmacological contexts .
  • Steric Effects : The (S)-configured methyl ester (CAS 1213564-79-4) demonstrates how stereochemistry influences molecular interactions, a factor absent in the racemic ethyl ester variant .

Key Observations :

  • Reactivity: The β-amino group in the target compound may form salts with oxalic acid, enhancing solubility but altering pH-dependent stability compared to neutral esters .

Key Observations :

  • Drug Discovery Utility : The 2,3-dichlorophenyl group is prevalent in central nervous system (CNS) drug candidates, contrasting with 3-methoxyphenyl derivatives (e.g., CAS 1269634-11-8), which are explored for peripheral targets .
  • Salt Forms : Hydrochloride salts (e.g., CAS 473567-08-7) improve crystallinity and bioavailability compared to free bases or oxalic acid complexes .

Biological Activity

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C13H15Cl2NO6C_{13}H_{15}Cl_2NO_6 and a molecular weight of approximately 352.17 g/mol. It features an ethyl ester of 3-amino-3-(2,3-dichlorophenyl)propanoic acid combined with oxalic acid, which enhances its solubility and stability in various applications.

The biological activity of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is primarily attributed to its structural components:

  • Amino Group : Capable of forming hydrogen bonds with enzymes or receptors, influencing their activity.
  • Ester Group : Can undergo hydrolysis to release active metabolites that interact with cellular pathways.

These interactions suggest that the compound may modulate neurotransmitter systems and exhibit anti-inflammatory and analgesic properties.

Neuropharmacological Effects

Preliminary studies indicate that ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate may interact with neurotransmitter systems, making it a candidate for further research in neuropharmacology. The following potential effects have been noted:

  • Anti-inflammatory Properties : Initial findings suggest that derivatives may reduce inflammation.
  • Analgesic Effects : The compound has shown promise in alleviating pain through modulation of pain pathways.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study explored the anti-inflammatory effects of related compounds and indicated that structural modifications could enhance efficacy. Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate's structural features may contribute to similar outcomes.
  • Neurotransmitter Interaction Studies : Research has begun to investigate how the compound interacts with biological targets. Initial findings suggest modulation of neurotransmitter activity could lead to insights into its efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table compares ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate with structurally similar compounds:

Compound NameKey FeaturesPotential Applications
Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoateContains dimethylphenyl group; unique steric propertiesIntermediate in organic synthesis
Ethyl 3-amino-3-phenylpropanoateSimple phenyl group; broader applicationsAntimicrobial and anti-inflammatory
Ethyl 3-amino-3-(4-methylphenyl)propanoateMethyl substitution; varied biological activityAnalgesic and anti-inflammatory

This comparison highlights the unique structural characteristics of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate that may enhance its biological activity relative to other compounds.

Q & A

Q. Q1. What are the standard synthetic protocols for ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., ethyl 3-bromo-3-(2,3-dichlorophenyl)propanoate) with ammonia under controlled pH and temperature conditions . Intermediates are characterized via NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and mass spectrometry (LC-MS) for molecular weight validation. Purity is assessed using HPLC with UV detection .

Advanced Synthesis Optimization

Q. Q2. How can reaction yields be optimized for the amination step in synthesizing ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate?

Methodological Answer: Yields are maximized by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ammonia.
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions.
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
    Reaction progress is monitored via TLC or in situ IR spectroscopy to track amine formation .

Basic Analytical Techniques

Q. Q3. What analytical methods are critical for confirming the structure of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., NH₂ at δ 1.5–2.0 ppm) and confirms aromatic substitution patterns.
  • FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and ester C=O (~1730 cm⁻¹).
  • Elemental analysis : Validates C, H, N, and Cl content (±0.3% theoretical) .

Advanced Mechanistic Studies

Q. Q4. How can reaction mechanisms for substituent introduction on the dichlorophenyl ring be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity for electrophilic substitution .
  • Isotopic labeling : Use ³⁶Cl-labeled substrates to track halogen displacement pathways .

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported biological activity data for derivatives of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate?

Methodological Answer:

  • Batch standardization : Ensure consistent enantiomeric purity (e.g., chiral HPLC with amylose columns) to exclude racemic mixture artifacts .
  • Dose-response reevaluation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target specificity .
  • Meta-analysis : Cross-reference structural analogs (e.g., fluorophenyl variants) to identify SAR trends .

Advanced Pharmacological Profiling

Q. Q6. What methodologies are recommended for evaluating the pharmacokinetic properties of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate derivatives?

Methodological Answer:

  • In vitro ADME : Microsomal stability assays (human liver microsomes) quantify metabolic half-life.
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction.
  • In silico prediction : Tools like SwissADME or pkCSM model bioavailability and blood-brain barrier penetration .

Stability and Storage

Q. Q7. What conditions are optimal for long-term storage of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Solvent choice : Dissolve in anhydrous DMSO or ethanol for aliquots .

Advanced Scale-Up Strategies

Q. Q8. How can laboratory-scale synthesis of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate be adapted for industrial production?

Methodological Answer:

  • Flow chemistry : Continuous reactors (e.g., plug-flow) enhance heat/mass transfer and reduce batch variability.
  • Process analytical technology (PAT) : In-line Raman spectroscopy monitors reaction progress in real time.
  • Green chemistry : Substitute hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer workflows .

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